

IUPAC name for 4-Bromo-2,3-Dichlorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2,3-Dichlorophenol**

Cat. No.: **B181490**

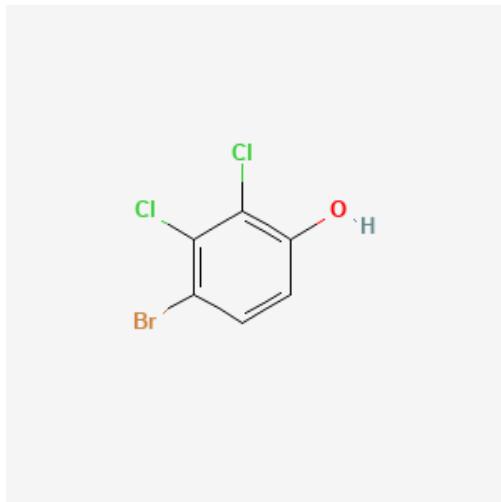
[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-2,3-Dichlorophenol**: Synthesis, Analysis, and Applications

Abstract

4-Bromo-2,3-dichlorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry. Its trifunctional nature, featuring a reactive hydroxyl group and strategically positioned bromine and chlorine atoms, establishes it as a versatile intermediate in the development of complex molecular architectures. This guide provides a comprehensive technical overview of **4-Bromo-2,3-dichlorophenol**, beginning with its fundamental chemical identity and physicochemical properties. It delves into a representative synthetic protocol and explores the critical analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), required for its characterization and purity assessment. Furthermore, this document elucidates its primary applications as a precursor in the pharmaceutical and agrochemical industries, highlighting its role in constructing biologically active agents. The guide concludes with a detailed toxicological profile and essential safety protocols, offering a holistic resource for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature


The unambiguous identification of a chemical entity is the foundation of scientific research and development. **4-Bromo-2,3-dichlorophenol** is systematically named according to IUPAC nomenclature, which defines the precise location of each substituent on the phenol ring.

- IUPAC Name: **4-bromo-2,3-dichlorophenol**^[1]

- CAS Number: 1940-44-9[1]
- Molecular Formula: C₆H₃BrCl₂O[1][2]
- Molecular Weight: 241.9 g/mol [2][3]
- Synonyms: 4-Bromo-2,3-dichloro-phenol[1]

Chemical Structure:

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, chlorine atoms at positions 2 and 3, and a bromine atom at position 4.

Physicochemical Properties

The physical and chemical properties of **4-Bromo-2,3-dichlorophenol** dictate its handling, storage, and reactivity in synthetic applications. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White crystalline powder	[4]
Melting Point	53-54 °C	[2]
Boiling Point	277.3 ± 35.0 °C (Predicted)	[2]
Density	1.890 ± 0.06 g/cm³ (Predicted)	[2]
Storage Conditions	Inert atmosphere, Room Temperature	[2]

Synthesis and Manufacturing

The synthesis of **4-Bromo-2,3-dichlorophenol** is typically achieved through the electrophilic bromination of 2,3-dichlorophenol. The hydroxyl group is a strongly activating, ortho-, para-director. As the ortho-positions (2 and 6) are either substituted or sterically hindered, bromination preferentially occurs at the para-position (4).

Representative Synthetic Protocol: Bromination of 2,3-Dichlorophenol

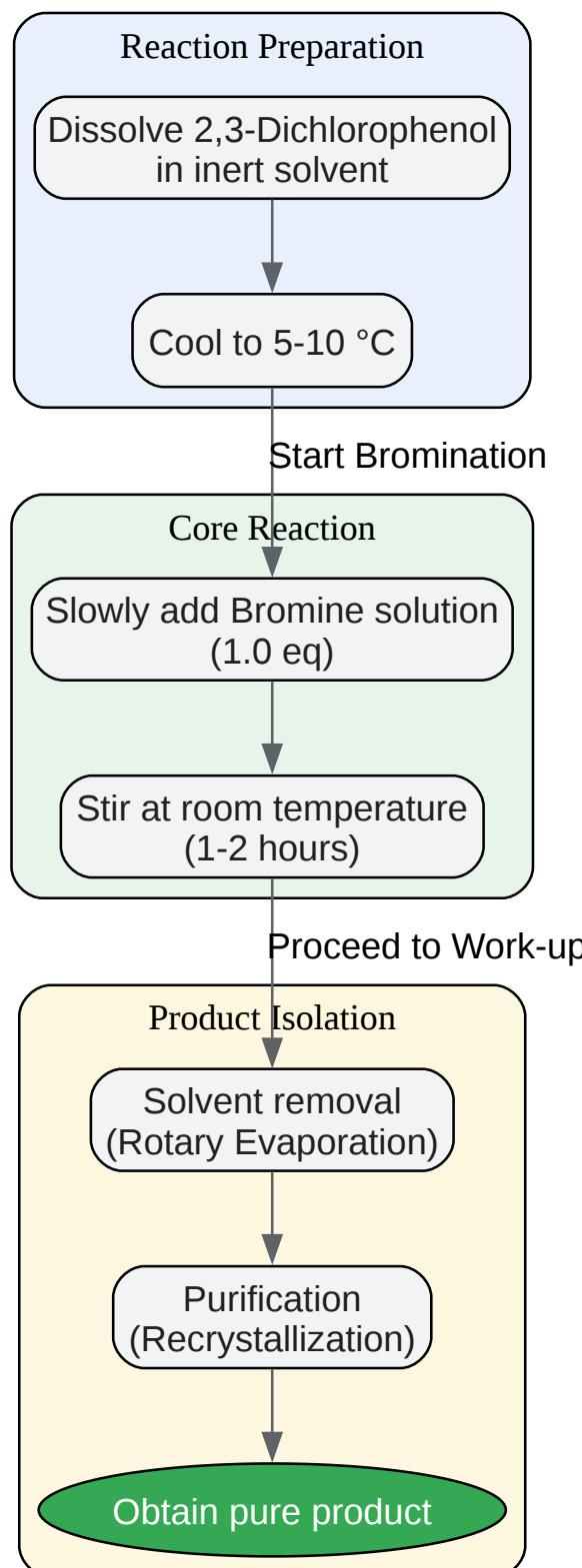
This protocol describes a general method for the regioselective bromination of a dichlorophenol precursor, a common strategy for producing such halogenated phenols.[5][6]

Step 1: Reaction Setup

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HBr gas), dissolve 2,3-dichlorophenol (1.0 equivalent) in a suitable inert solvent such as chlorobenzene or carbon tetrachloride.
- Cool the mixture to 5-10 °C using an ice bath.

Step 2: Bromination

- Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel over 2-3 hours.


- Causality: The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-bromination or the formation of undesired isomers.
- Maintain the temperature below 15 °C throughout the addition.

Step 3: Reaction Completion and Work-up

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete consumption of the starting material.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC analysis.

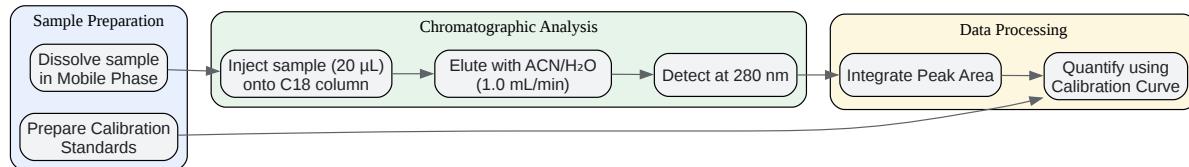
Step 4: Isolation and Purification

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield high-purity **4-Bromo-2,3-dichlorophenol**.

[Click to download full resolution via product page](#)

General workflow for the synthesis of **4-Bromo-2,3-Dichlorophenol**.

Spectroscopic and Chromatographic Analysis


Accurate determination of purity is essential for a synthetic intermediate intended for pharmaceutical or agrochemical use. HPLC and GC are the primary techniques for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

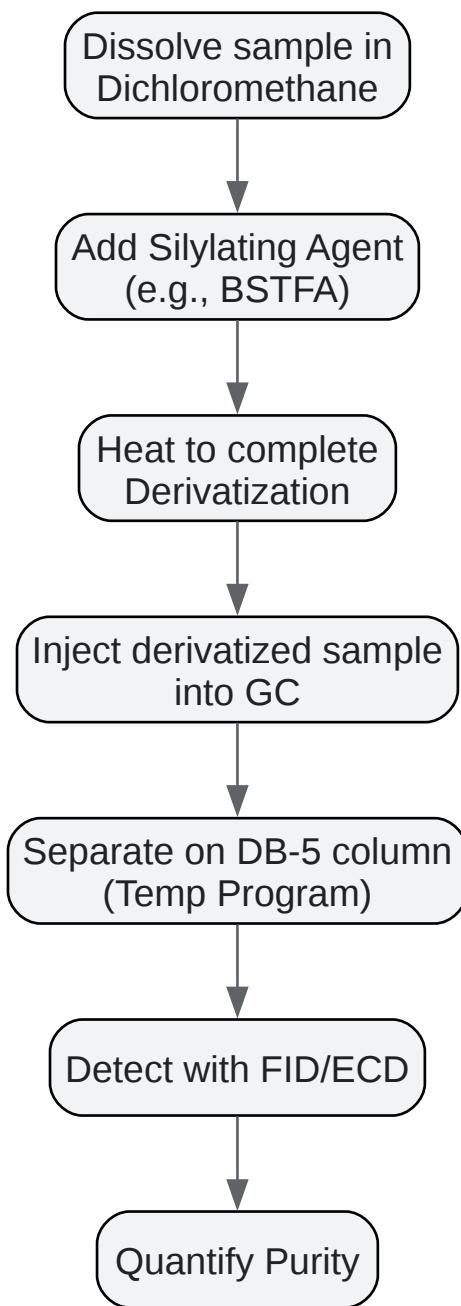
HPLC is a robust, non-destructive technique well-suited for analyzing phenolic compounds.^[7] ^[8] A reversed-phase method is typically employed.

Protocol:

- System: HPLC with UV-Vis Detector.
- Column: C18 (ODS), 5 μ m particle size, 4.6 x 250 mm.
- Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% phosphoric or formic acid). A typical starting condition could be 60:40 Acetonitrile:Water.
 - Rationale: The acidic modifier ensures the phenol is in its protonated state, leading to sharp, symmetrical peaks.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by dilution. Test samples are dissolved in the mobile phase to a concentration within the calibration range.
- Validation: The method is validated for linearity, precision, and accuracy using the external standard method.^[9]

[Click to download full resolution via product page](#)

Experimental workflow for HPLC analysis.


Gas Chromatography (GC)

GC offers high resolution but often requires derivatization for polar, less volatile compounds like phenols to improve thermal stability and chromatographic behavior.

Protocol:

- System: GC with Flame Ionization Detector (FID) or Electron Capture Detector (ECD).
- Column: Capillary column, e.g., DB-5 or equivalent (5% phenyl-methylpolysiloxane).
- Sample Preparation & Derivatization:
 - Dissolve the sample in a dry solvent (e.g., Dichloromethane).
 - Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
 - Heat the mixture (e.g., 60-70 °C for 30 minutes) to convert the polar -OH group to a non-polar -O-Si(CH₃)₃ ether.
 - Rationale: Derivatization prevents peak tailing and potential degradation of the analyte in the hot injector.^[7]
- Injector Temperature: 250 °C.

- Oven Program: Initial temp 150 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
- Detector Temperature: 300 °C.

[Click to download full resolution via product page](#)

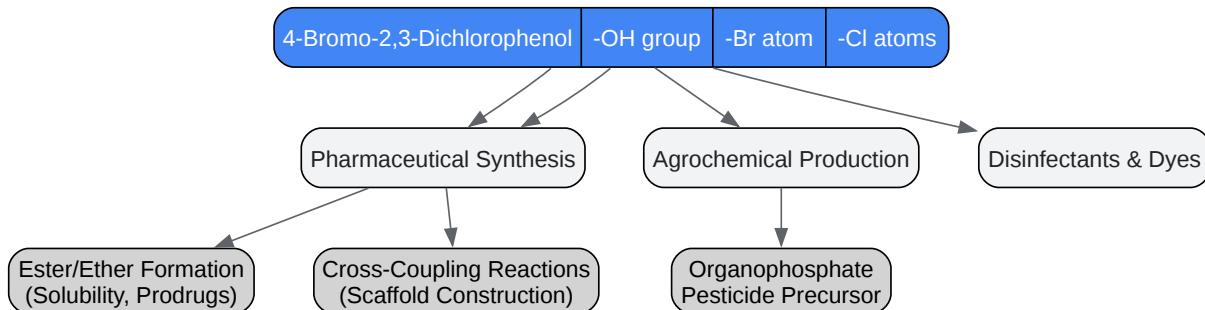
Workflow for GC analysis including the critical derivatization step.

Applications in Research and Development

The utility of **4-Bromo-2,3-dichlorophenol** stems from the distinct reactivity of its functional groups, making it a valuable building block.

Pharmaceutical Synthesis

In drug discovery, the introduction of halogenated phenyl moieties can enhance a molecule's pharmacokinetic profile, including metabolic stability and receptor binding affinity.


- **Cross-Coupling Reactions:** The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the efficient formation of carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry for building complex drug scaffolds.[\[10\]](#)
- **Hydroxyl Group Modification:** The phenolic -OH group can be easily converted into ethers or esters, providing another handle for modifying a drug candidate's properties, such as solubility or its ability to act as a prodrug.[\[10\]](#)
- **Biologically Active Compounds:** Derivatives of halogenated phenols have been investigated for a range of therapeutic areas. For instance, compounds based on 4-bromo-2-chlorophenyl structures have shown inhibitory effects against malaria parasites, while other biphenyl derivatives have been explored as potential anti-cancer agents.[\[11\]](#)

Agrochemical Production

4-Bromo-2,3-dichlorophenol serves as a key precursor in the synthesis of various pesticides and insecticides.[\[2\]](#)[\[4\]](#) It is an intermediate in the production of organophosphate insecticides, such as profenofos, where the phenol is reacted to form a thiophosphoric acid ester.[\[5\]](#)[\[6\]](#)

Other Industrial Uses

Leveraging its antimicrobial properties, the compound is also used as a disinfectant in industrial and healthcare settings and as an intermediate in the manufacturing of certain dyes and pigments.[\[2\]](#)

[Click to download full resolution via product page](#)

Relationship between chemical features and major applications.

Biological Activity and Toxicological Profile

Understanding the toxicology of a chemical intermediate is critical for ensuring laboratory safety and environmental stewardship. **4-Bromo-2,3-dichlorophenol** is a hazardous substance that requires careful handling.

Acute Toxicity:

- Harmful if swallowed.[12]
- Toxic in contact with skin.[12]
- LD50 Oral (Mouse): 1,276 - 1,352 mg/kg.[12]

Health Hazards:

- Causes severe skin burns and eye damage.[12]
- Suspected of causing cancer (Carcinogenicity Category 2).[12]

Environmental Hazards:

- Toxic to aquatic life with long-lasting effects.[12]

Hazard Statement	Description
H302	Harmful if swallowed
H311	Toxic in contact with skin
H314	Causes severe skin burns and eye damage
H351	Suspected of causing cancer
H411	Toxic to aquatic life with long lasting effects

Safety and Handling

Given its hazardous properties, strict safety protocols must be followed when handling **4-Bromo-2,3-dichlorophenol**.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[12\]](#)
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or impervious coveralls.[\[12\]](#)
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
- First Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[\[12\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[\[12\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth and make the victim drink water (two glasses at most). Seek immediate medical attention.[12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

Conclusion

4-Bromo-2,3-dichlorophenol is a high-value synthetic intermediate whose importance is rooted in its versatile chemical reactivity. Its utility as a precursor for complex molecules in the pharmaceutical and agrochemical sectors is well-established. The successful and safe application of this compound relies on a thorough understanding of its properties, robust analytical controls to ensure purity, and unwavering adherence to safety and handling protocols. This guide serves as a foundational resource for scientists and professionals engaged in the use of this pivotal chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,3-Dichlorophenol | C6H3BrCl2O | CID 12311538 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. 4-BROMO-2,3-DICHLOROPHENOL | 1940-44-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents
[patents.google.com]
- 6. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents
[patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Page loading... [guidechem.com]
- 10. modychem.co [modychem.co]
- 11. journals.iucr.org [journals.iucr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [IUPAC name for 4-Bromo-2,3-Dichlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181490#iupac-name-for-4-bromo-2-3-dichlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com